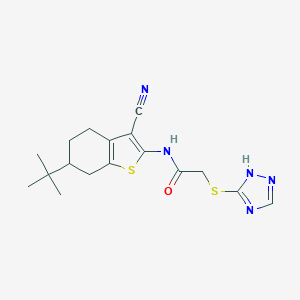![molecular formula C23H27ClN4O2S B306001 N-(5-chloro-2-methylphenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B306001.png)
N-(5-chloro-2-methylphenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, commonly known as CEM-102, is a novel antibacterial agent that belongs to the class of oxazolidinones. It was first synthesized by Cempra Pharmaceuticals, Inc. in 2007, and is currently in clinical trials for the treatment of various bacterial infections.
作用機序
CEM-102 works by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. Specifically, it binds to the peptidyl transferase center, preventing the formation of peptide bonds between amino acids and thereby inhibiting the elongation of the nascent peptide chain. This ultimately leads to the inhibition of bacterial growth and proliferation.
Biochemical and Physiological Effects:
CEM-102 has been shown to have a good safety profile, with no significant adverse effects observed in clinical trials. It is well-tolerated by patients and has a low potential for drug interactions. In terms of pharmacokinetics, CEM-102 is rapidly absorbed after oral administration and has a relatively long half-life, allowing for once-daily dosing. It is also eliminated primarily through renal excretion, making it suitable for use in patients with renal impairment.
実験室実験の利点と制限
CEM-102 has several advantages for use in laboratory experiments. It has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it useful for studying various bacterial infections. It also has a low potential for inducing antibiotic resistance, which is important for maintaining the effectiveness of antibacterial agents. However, one limitation is that CEM-102 is still in clinical trials and is not yet widely available for research purposes.
将来の方向性
There are several future directions for the research and development of CEM-102. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the investigation of the pharmacodynamics of CEM-102, including its interaction with other antibacterial agents and its effects on bacterial virulence factors. Additionally, further clinical trials are needed to evaluate the safety and efficacy of CEM-102 in different patient populations and for the treatment of other bacterial infections.
合成法
The synthesis of CEM-102 involves several steps, starting with the preparation of 5-chloro-2-methylphenylamine, which is then reacted with 2-chloroacetyl chloride to form N-(5-chloro-2-methylphenyl)-2-chloroacetamide. This intermediate is then treated with thioacetic acid to give N-(5-chloro-2-methylphenyl)-2-acetamidothioacetamide. The final step involves the reaction of N-(5-chloro-2-methylphenyl)-2-acetamidothioacetamide with 4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-thiol to form CEM-102.
科学的研究の応用
CEM-102 has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and Haemophilus influenzae. It has also shown promising results in the treatment of community-acquired pneumonia (CAP) and acute bacterial skin and skin structure infections (ABSSSI). In addition, CEM-102 has demonstrated a low potential for inducing antibiotic resistance, making it a valuable addition to the current arsenal of antibacterial agents.
特性
製品名 |
N-(5-chloro-2-methylphenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
|---|---|
分子式 |
C23H27ClN4O2S |
分子量 |
459 g/mol |
IUPAC名 |
N-(5-chloro-2-methylphenyl)-2-[[4-ethyl-5-[(4-propan-2-ylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H27ClN4O2S/c1-5-28-21(13-30-19-10-7-17(8-11-19)15(2)3)26-27-23(28)31-14-22(29)25-20-12-18(24)9-6-16(20)4/h6-12,15H,5,13-14H2,1-4H3,(H,25,29) |
InChIキー |
NEYXONKDYLRQQV-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)C)COC3=CC=C(C=C3)C(C)C |
正規SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)C)COC3=CC=C(C=C3)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-acetyl-4-methyl-2-{[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B305918.png)

![N-(2-methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B305921.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B305922.png)
![N-(3,4-dimethylphenyl)-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305923.png)
![2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B305924.png)
![2-(4-methoxyphenyl)-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B305925.png)
![N-{1-[5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B305927.png)
![2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B305929.png)
![N-cyclohexyl-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305932.png)
![N-{1-[4-ethyl-5-({2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B305933.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B305935.png)
![N-[(5-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B305941.png)
![N-[(5-{[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B305942.png)